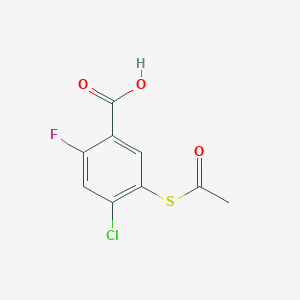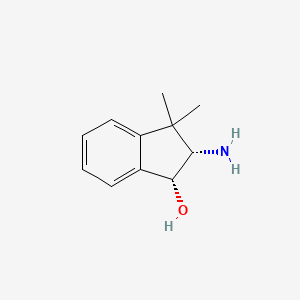
(1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an indane backbone with an amino group and a hydroxyl group attached to it. The stereochemistry of this compound is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the hydrogenation of a mixture of four isomers in the presence of a palladium catalyst. This method utilizes achiral organic acids to obtain the desired enantiomer . Another method involves the use of (S)-(-)-alpha-methylamino propiophenone as a starting material, followed by a series of reactions to produce the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of palladium catalysts and achiral organic acids ensures high yield and purity of the desired enantiomer. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives. These products have significant applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of various fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes like topoisomerase II and bind to receptors such as EGFR, leading to its biological effects. These interactions are mediated through the compound’s unique structure and stereochemistry, which allow it to fit into specific binding sites on the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-2-Amino-1,2-diphenylethanol
- (1R,2S)-(+)-cis-1-Amino-2-indanol
Uniqueness
Compared to similar compounds, (1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol stands out due to its unique indane backbone and specific stereochemistry. This unique structure allows it to interact with a different set of molecular targets and exhibit distinct biological activities .
Eigenschaften
CAS-Nummer |
172608-24-1 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(1R,2S)-2-amino-3,3-dimethyl-1,2-dihydroinden-1-ol |
InChI |
InChI=1S/C11H15NO/c1-11(2)8-6-4-3-5-7(8)9(13)10(11)12/h3-6,9-10,13H,12H2,1-2H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
WZNVMDQCVUTVMK-NXEZZACHSA-N |
Isomerische SMILES |
CC1([C@@H]([C@@H](C2=CC=CC=C21)O)N)C |
Kanonische SMILES |
CC1(C(C(C2=CC=CC=C21)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


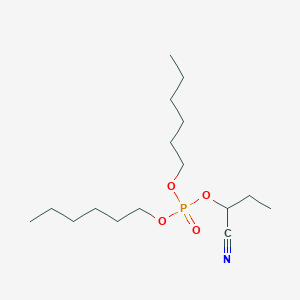

![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
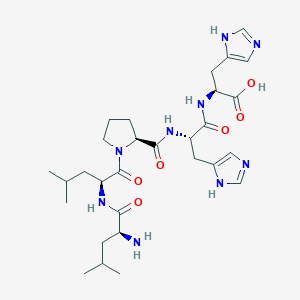
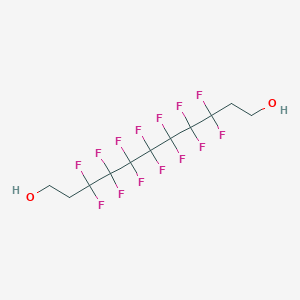
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
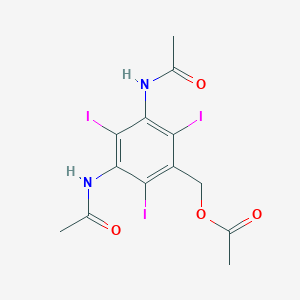
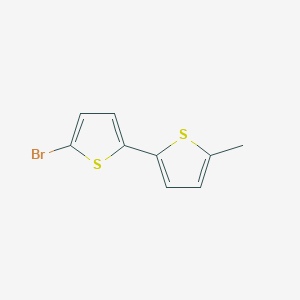
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
